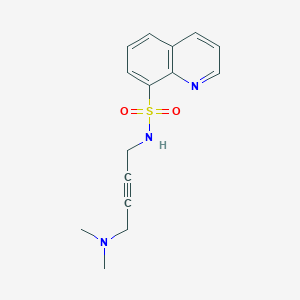
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylamino- and dimethylaminoquinolines are often used as textbook compounds for considering such fundamental aspects of heterocyclic chemistry as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions . They are frequently studied in the context of medicinal chemistry and design of new materials .
Synthesis Analysis
The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring most often has been achieved by using the classic methods for quinoline ring assembly from suitable aniline type precursors . One of such methods is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .Molecular Structure Analysis
These compounds are protonated depending on the substituents primarily at the quinoline ring nitrogen atom or at the peri dimethylamino groups . In the latter case, these compounds can be characterized as proton sponges .Chemical Reactions Analysis
These compounds participate in both electrophilic and nucleophilic substitution reactions . They also exhibit reactions similar to benzene and pyridine .科学的研究の応用
Fluorescent Probes and Binding Studies
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a structurally similar compound, serves as a fluorescent probe, exhibiting minimal fluorescence in water but strong fluorescence when bound to proteins. This property enables it to act as an indirect measure of binding interactions, such as the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. The hydrophobic nature of the binding mechanism and the importance of the aromatic ring in the binding process have been highlighted, showcasing the compound's utility in studying protein-ligand interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).
Organic Synthesis and Chemical Reactions
An innovative, green method for synthesizing N-heterocycle-fused quinoxalines using dimethyl sulfoxide (DMSO) has been developed, demonstrating the versatility of related sulfonamide compounds in producing a wide range of products, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. This method underlines the role of DMSO not only as a solvent but also as a reactant in facilitating these reactions, yielding moderate to excellent product yields (C. Xie, Zeyuan Zhang, Danyang Li, J. Gong, Xushuang Han, Xuan Liu, Chen Ma, 2017).
Antimicrobial Applications
Compounds with quinoline and sulfonamide moieties have been synthesized and evaluated as antimicrobial agents. The study emphasizes the synthesis of quinoline clubbed with sulfonamide compounds and their testing against Gram-positive bacteria, showcasing their potential in developing new antimicrobial treatments. The chemical structure confirmation and antimicrobial testing results underscore the compounds' effectiveness and potential utility in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2019).
Anion-Sensing Properties
Quinoxalinebis(sulfonamide) functionalized receptors and their metal complexes have been investigated for their anion-sensing properties. These compounds, capable of recognizing anions like F-, OAc-, CN-, and H2PO4-, exhibit distinct sensitivities and can provide visual detection through colorimetric or luminescent responses. This research highlights the compounds' applicability in developing sensitive and selective anion probes for environmental and biological monitoring (Tzu-Pin Lin, Chan-Yu Chen, Y. Wen, Shih‐Sheng Sun, 2007).
作用機序
Target of Action
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital component for bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides affects the folic acid synthesis pathway . This disruption can lead to a halt in bacterial growth, as folic acid is essential for the synthesis of nucleotides, the building blocks of DNA .
Result of Action
The primary result of the action of sulfonamides, including this compound, is the inhibition of bacterial growth . By blocking the synthesis of folic acid, they prevent the bacteria from producing the nucleotides required for DNA replication .
特性
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)12-4-3-11-17-21(19,20)14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYAWZSGUVGVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
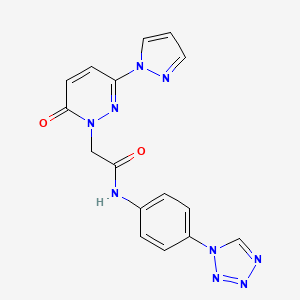
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)
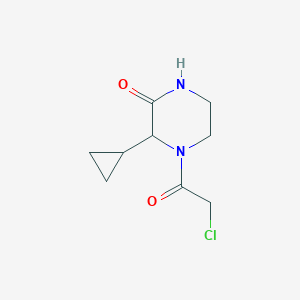
![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)
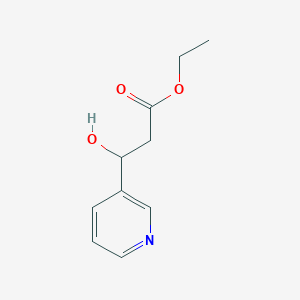
![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)
![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)
![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)
![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)
![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)
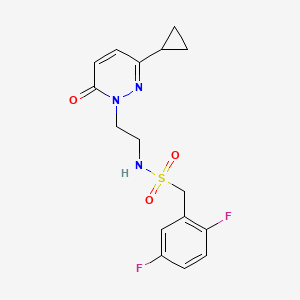
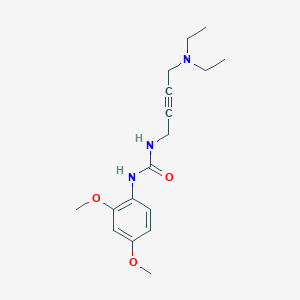
![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)
